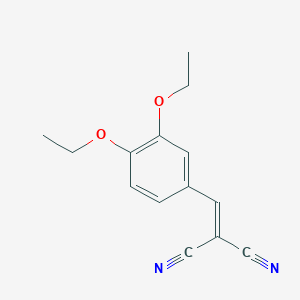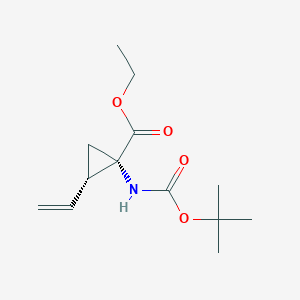
(3,4-Diethoxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diethoxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Diethoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: (3,4-Diethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include substituted benzylidenemalononitriles, primary amines, and carboxylic acids .
Scientific Research Applications
(3,4-Diethoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Diethoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This binding is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s nitrile groups can participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
(3,4-Dihydroxybenzylidene)malononitrile: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
(3,4-Dimethoxybenzylidene)malononitrile: This derivative has methoxy groups and is known for its use in organic synthesis and materials science.
Uniqueness: (3,4-Diethoxybenzylidene)malononitrile is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2972-81-8 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[(3,4-diethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-3-17-13-6-5-11(7-12(9-15)10-16)8-14(13)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
FQOIEDBDDSVJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)



![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)



![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)


